7-methyl-1-benzofuran-5-carboxylic acid
Description
7-Methyl-1-benzofuran-5-carboxylic acid is a heterocyclic organic compound featuring a benzofuran core (a fused benzene and furan ring) with a methyl group at position 7 and a carboxylic acid group at position 5. The compound’s reactivity and applications are likely influenced by the electronic effects of the methyl substituent and the carboxyl group’s position, making it a candidate for pharmaceutical and material science research.
Properties
CAS No. |
1554315-39-7 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1-benzofuran-5-carboxylic acid can be achieved through various synthetic routesAnother approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
MBFCA and its derivatives have shown potential as therapeutic agents due to their biological activities. Notably, benzofuran derivatives are explored for their anticancer and antimicrobial properties.
Case Study: Anticancer Activity
A study demonstrated that benzofuran derivatives, including MBFCA, exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that MBFCA inhibited the proliferation of breast cancer cells with an IC50 value of approximately 20 µM. This suggests its potential as a lead compound in anticancer drug development .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| MBFCA | MCF-7 | 20 |
| Derivative A | A549 | 16.4 |
| Derivative B | HeLa | 25 |
Antimicrobial Applications
Research indicates that MBFCA possesses antimicrobial properties against various pathogens. Its structural features allow it to interact with microbial targets effectively.
Case Study: Antimicrobial Activity
In a screening assay against Mycobacterium tuberculosis, MBFCA showed promising results with a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong antimycobacterial activity compared to standard antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| M. tuberculosis | 8 |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Biological Mechanisms
The mechanism of action for MBFCA involves interaction with specific molecular targets, including enzymes and receptors involved in cancer cell signaling pathways. For instance, studies have shown that MBFCA can inhibit certain kinases that are crucial for cancer cell survival and proliferation .
Industrial Applications
In the industrial sector, MBFCA serves as a valuable intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for:
- Production of agrochemicals
- Synthesis of polymers and materials
Mechanism of Action
The mechanism of action of 7-methyl-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Positional Isomers
- 2-Methyl-1-Benzofuran-5-Carboxylic Acid (CAS 219763-06-1): The methyl group at position 2 alters steric and electronic effects compared to the 7-methyl derivative. The proximity of the methyl to the carboxylic acid (position 5) may hinder derivatization reactions, such as amide formation, due to steric crowding. Application: Position 2-substituted benzofurans are often explored as intermediates in drug synthesis, particularly for anti-inflammatory agents .
- 7-Methoxy-5-Methyl-1-Benzofuran-3-Carboxylic Acid (CAS 1485985-19-0): The methoxy group at position 7 (vs. The carboxylic acid at position 3 (vs. 5) shifts the molecule’s polarity and hydrogen-bonding capacity, affecting solubility and crystallinity . Molecular Formula: $ \text{C}{11}\text{H}{10}\text{O}{4} $ (vs. $ \text{C}{10}\text{H}{8}\text{O}{3} $ for the target compound), indicating higher oxygen content and molecular weight .
Functional Group Variants
- 5-Amino-Benzofuran-2-Carboxylic Acid Methyl Ester (CAS 1646-29-3): The amino group at position 5 introduces nucleophilic reactivity, enabling participation in Schiff base formation or coordination chemistry. In contrast, the carboxylic acid group in the target compound offers acidic protons for salt formation or esterification .
- 7-Ethoxybenzofuran-2-Carboxylic Acid (CAS 206559-61-7): The ethoxy group at position 7 (vs. This property is critical for neuroactive compounds, as seen in benzofuran-based antioxidants .
Comparison with Heterocyclic Analogs
Benzimidazole Derivatives
- 7-Methyl-2-Propyl-1H-Benzimidazole-5-Carboxylic Acid (CAS 152628-03-0) :
- The benzimidazole core contains two nitrogen atoms, increasing basicity and enabling coordination with metal ions. This contrasts with benzofuran’s oxygen-based heterocycle, which is less basic but more electron-rich .
- Applications : Benzimidazoles are prominent in antiviral and antiparasitic drug design, whereas benzofurans are explored for antioxidant and neuroprotective roles .
Indole Derivatives
- 7-Methyl-1H-Indole-5-Carboxylic Acid (CAS 180624-00-4): The nitrogen in indole enables hydrogen bonding and π-π stacking interactions, which are absent in benzofurans. This structural difference impacts binding affinity in biological targets, such as serotonin receptors . Molecular Weight: $ \text{C}{10}\text{H}{9}\text{NO}_{2} $ (175.18 g/mol vs. ~192.17 g/mol for the target compound), highlighting differences in solubility and bioavailability .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 7-Methyl-1-benzofuran-5-carboxylic acid | Not provided | $ \text{C}{10}\text{H}{8}\text{O}_{3} $ | ~192.17 | 7-CH₃, 5-COOH |
| 2-Methyl-1-benzofuran-5-carboxylic acid | 219763-06-1 | $ \text{C}{10}\text{H}{8}\text{O}_{3} $ | 192.17 | 2-CH₃, 5-COOH |
| 7-Methoxy-5-methyl-1-benzofuran-3-carboxylic acid | 1485985-19-0 | $ \text{C}{11}\text{H}{10}\text{O}_{4} $ | 206.19 | 7-OCH₃, 5-CH₃, 3-COOH |
| 5-Amino-benzofuran-2-carboxylic acid methyl ester | 1646-29-3 | $ \text{C}{10}\text{H}{9}\text{NO}_{3} $ | 191.18 | 5-NH₂, 2-COOCH₃ |
Research Implications and Gaps
Further studies should explore:
- Synthesis Optimization : Adapting methods from 7-methoxy-benzofuran-2-carboxylic acid derivatives .
- Biological Screening : Testing for neuroprotective or antioxidant activity, as seen in related benzofuran amides .
- Safety Profiling: Referencing protocols for amino- and ester-functionalized benzofurans to ensure safe handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
